Bromosporine

Content Navigation

Bromosporine is a pan-bromodomain inhibitor used as a baseline tool in epigenetic screening.

- Targets BET and non-BET bromodomains to avoid false negatives in phenotypic assays.

- Serves as a universal positive control for HTS platforms (AlphaScreen, TR-FRET, thermal shift).

- Single-molecule pan-BRD profile eliminates variability of inhibitor cocktails.

Shipped with full analytical data, stored at -20°C.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

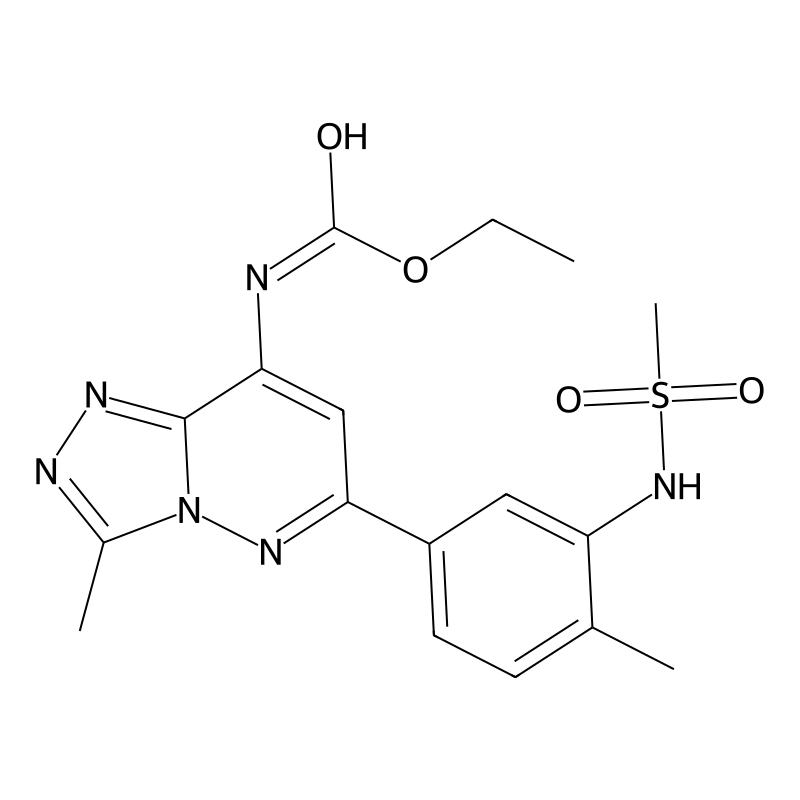

Canonical SMILES

Purity

Package Size

Bromosporine is a broad-spectrum, pan-bromodomain (pan-BRD) inhibitor and standardized epigenetic chemical probe. Unlike highly selective BET-family inhibitors, Bromosporine targets the conserved acetyl-lysine (KAc) recognition site across multiple structural classes of bromodomains, including both BET (BRD2, BRD3, BRD4, BRDT) and non-BET (BRD9, CECR2, CREBBP) families[1]. In procurement and assay design, it serves as a critical baseline tool compound. Researchers and assay developers rely on Bromosporine to determine if a phenotypic response is broadly bromodomain-dependent before deploying narrower, target-specific inhibitors, thereby streamlining the epigenetic drug discovery workflow .

Research Fit

Substituting Bromosporine with a highly selective BET inhibitor like (+)-JQ1 or a non-BET inhibitor like SGC-CBP30 fundamentally alters the scope of epigenetic modulation [1]. While (+)-JQ1 is highly potent for BRD4, it fails to engage non-BET targets like BRD9 or CECR2, leading to false negatives in screens where non-BET bromodomains drive the phenotype [2]. Conversely, attempting to recreate a pan-BRD profile by mixing multiple selective inhibitors introduces confounding variables, such as differential cell permeability, complex pharmacokinetic interactions, and compounded off-target toxicities. Bromosporine provides a single-molecule, standardized pan-BRD inhibition profile, ensuring reproducible, broad-spectrum target engagement without the variability of combination treatments [1].

Substitution Risk

References

- [1] Picaud, S., et al. (2016). Promiscuous targeting of bromodomains by bromosporine identifies BET proteins as master regulators of primary transcription response in leukemia. Science Advances, 2(10), e1600760.

- [2] Gallenkamp, D., et al. (2014). Bromodomains and their pharmacological inhibitors. ChemMedChem, 9(3), 438-464.

Non-BET Bromodomain Engagement (BRD9 & CECR2)

Bromosporine exhibits potent activity against non-BET bromodomains, demonstrating IC50 values of 122 nM for BRD9 and 17 nM for CECR2 [1]. In stark contrast, the selective BET inhibitor (+)-JQ1 is inactive against these targets (IC50 > 10,000 nM) [2]. This quantitative difference highlights Bromosporine's unique utility in assays requiring pan-BRD coverage.

| Evidence Dimension | Inhibition of non-BET bromodomains (BRD9 and CECR2 IC50) |

| Target Compound Data | BRD9: 122 nM; CECR2: 17 nM |

| Comparator Or Baseline | (+)-JQ1: > 10,000 nM (Inactive) |

| Quantified Difference | >80-fold broader target engagement for non-BET domains |

| Conditions | In vitro biochemical binding assays |

Procurement of Bromosporine is essential when experimental designs require the simultaneous inhibition of both BET and non-BET bromodomains, a profile selective agents cannot achieve.

Balanced BET Family Affinity (BRD4)

While (+)-JQ1 is hyper-potent against BRD4 (IC50 ≈ 20-30 nM), Bromosporine maintains a balanced, sub-micromolar affinity for BRD4 with an IC50 of 290 nM . This intentional attenuation of BRD4 potency relative to specialized BET inhibitors allows Bromosporine to act as a true pan-BRD probe without BET-driven toxicity completely masking non-BET phenotypic effects[1].

| Evidence Dimension | BRD4 Inhibition (IC50) |

| Target Compound Data | 290 nM |

| Comparator Or Baseline | (+)-JQ1: ~20-30 nM |

| Quantified Difference | ~10-fold lower BRD4 potency to maintain pan-BRD balance |

| Conditions | Biochemical IC50 profiling |

This balanced affinity profile makes Bromosporine the ideal positive control for broad epigenetic screening, preventing hyper-potent BET inhibition from overshadowing broader bromodomain interactions.

Live-Cell Chromatin Displacement (FRAP)

In live-cell assays, Bromosporine successfully penetrates cells and disrupts chromatin binding. At 1 µM, Bromosporine significantly accelerates the Fluorescence Recovery After Photobleaching (FRAP) of both BRD4 and CREBBP compared to untreated baseline controls, indicating active displacement of these proteins from acetylated chromatin.

| Evidence Dimension | Chromatin displacement (FRAP recovery time) |

| Target Compound Data | Accelerated recovery at 1 µM |

| Comparator Or Baseline | Untreated cells (slow recovery due to tight chromatin binding) |

| Quantified Difference | Significant reduction in chromatin residence time for both BET (BRD4) and non-BET (CREBBP) targets |

| Conditions | HeLa cells, 1 µM concentration, FRAP assay |

Validates that the compound is highly cell-permeable and functionally active in live-cell models, ensuring reliability for downstream in vitro phenotypic assays.

First-Line Epigenetic Phenotypic Screening

Due to its pan-BRD engagement profile (hitting BRD9, CECR2, and BRD4 simultaneously), Bromosporine is the optimal first-line chemical probe for phenotypic screening. It is used to quickly determine if a disease model or cellular pathway is sensitive to general bromodomain inhibition before resources are spent on narrow, target-specific inhibitors [1].

Universal Positive Control in Assay Development

Because Bromosporine binds to the conserved KAc recognition site across multiple structural classes of bromodomains, it is heavily procured as a universal positive control for the validation of novel high-throughput screening (HTS) platforms, such as AlphaScreen, TR-FRET, and thermal shift assays [2].

HIV-1 Latency Reversal Research

Leveraging its broad epigenetic modulation, Bromosporine is utilized in virology models to increase CDK9 T-loop phosphorylation, effectively activating HIV-1 replication in latent models and aiding in the research of viral clearance strategies.

Application Fit Matrix

References

- [1] Picaud, S., et al. (2016). Promiscuous targeting of bromodomains by bromosporine identifies BET proteins as master regulators of primary transcription response in leukemia. Science Advances, 2(10), e1600760.

- [2] Gallenkamp, D., et al. (2014). Bromodomains and their pharmacological inhibitors. ChemMedChem, 9(3), 438-464.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Steklov MY, Tararov VI, Romanov GA, Mikhailov SN. Facile synthesis of 8-azido-6-benzylaminopurine. Nucleosides Nucleotides Nucleic Acids. 2011 Jul-Aug;30(7-8):503-11. doi: 10.1080/15257770.2011.602655. PubMed PMID: 21888542.

3: Andrei M, Bjørnstad V, Langli G, Rømming C, Klaveness J, Taskén K, Undheim K. Stereoselective preparation of (RP)-8-hetaryladenosine-3',5'-cyclic phosphorothioic acids. Org Biomol Chem. 2007 Jul 7;5(13):2070-80. Epub 2007 May 29. PubMed PMID: 17581650.

4: Champeil E, Pradhan P, Lakshman MK. Palladium-catalyzed synthesis of nucleoside adducts from bay- and fjord-region diol epoxides. J Org Chem. 2007 Jul 6;72(14):5035-45. Epub 2007 Jun 9. PubMed PMID: 17559269; PubMed Central PMCID: PMC2548296.

5: Dai Q, Xu D, Lim K, Harvey RG. Efficient syntheses of C(8)-aryl adducts of adenine and guanine formed by reaction of radical cation metabolites of carcinogenic polycyclic aromatic hydrocarbons with DNA. J Org Chem. 2007 Jun 22;72(13):4856-63. Epub 2007 May 27. PubMed PMID: 17530898.

6: Russo M, Jimenez LB, Mulazzani QG, D'Angelantonio M, Guerra M, Miranda MA, Chatgilialoglu C. Chemical radiation studies of 8-bromo-2'-deoxyinosine and 8-bromoinosine in aqueous solutions. Chemistry. 2006 Oct 10;12(29):7684-93. PubMed PMID: 16823787.

7: Johnson F, Bonala R, Tawde D, Torres MC, Iden CR. Efficient synthesis of the benzo[a]pyrene metabolic adducts of 2'-deoxyguanosine and 2'-deoxyadenosine and their direct incorporation into DNA. Chem Res Toxicol. 2002 Dec;15(12):1489-94. PubMed PMID: 12482230.

8: Véliz EA, Beal PA. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. J Org Chem. 2001 Dec 14;66(25):8592-8. PubMed PMID: 11735542.

9: Janeba Z, Holý A. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides Nucleotides Nucleic Acids. 2001 Apr-Jul;20(4-7):1103-6. PubMed PMID: 11562965.

10: Bodepudi V, Shibutani S, Johnson F. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chem Res Toxicol. 1992 Sep-Oct;5(5):608-17. PubMed PMID: 1445999.

Explore Compound Types